2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both bromobenzenesulfonamido and chloro-methylphenyl groups, suggests potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzyl4-bromobenzenesulfonamide Intermediate: This step involves the reaction of benzylamine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acylation Reaction: The intermediate is then reacted with 4-chloro-2-methylphenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom in the benzene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible antimicrobial or anticancer properties due to its sulfonamide structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-bromophenyl)acetamide: Similar structure but lacks the sulfonamide group.
4-chloro-2-methylphenylacetamide: Similar structure but lacks the benzyl4-bromobenzenesulfonamido group.
Uniqueness
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is unique due to the combination of its functional groups, which may confer unique chemical reactivity and biological activity compared to simpler analogs.
Properties
Molecular Formula |
C22H20BrClN2O3S |
---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20BrClN2O3S/c1-16-13-19(24)9-12-21(16)25-22(27)15-26(14-17-5-3-2-4-6-17)30(28,29)20-10-7-18(23)8-11-20/h2-13H,14-15H2,1H3,(H,25,27) |
InChI Key |
SLDJATQNGNLQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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